diethyl-1,3,4-thiadiazole
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Overview
Description
Diethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which have garnered significant interest due to their diverse biological and chemical properties. The unique structure of this compound makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are carried out at room temperature or under reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
Diethyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl-1,3,4-thiadiazole involves its interaction with biological macromolecules. The compound can disrupt DNA replication processes, thereby inhibiting the proliferation of bacterial and cancer cells . This disruption is primarily due to the compound’s ability to form stable complexes with DNA, preventing the normal function of enzymes involved in replication .
Comparison with Similar Compounds
Properties
CAS No. |
40928-84-5 |
---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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